Oxidation-State Differentiation: Trione (CAS 128076-31-3) vs. Dione PBDs — DNA Alkylation Competence
The trione oxidation state (C11=O) in CAS 128076-31-3 precludes DNA covalent adduct formation, in contrast to the dione/carbinolamine PBDs that alkylate guanine N2 in the DNA minor groove. This is a class-level inference grounded in the well-characterized tomaymycin/oxotomaymycin pair: tomaymycin (C11-OH/imine) is a potent DNA alkylator and antitumor antibiotic, whereas oxotomaymycin (C11=O trione) is explicitly classified as a biologically inactive metabolite with no DNA alkylation activity [1][2]. The same principle applies across the PBD family: the C11 carbonyl renders the electrophilic centre absent, preventing nucleophilic attack by guanine [3]. Consequently, CAS 128076-31-3 cannot substitute for a PBD dione in any application requiring DNA interaction.
| Evidence Dimension | DNA alkylation competence (qualitative) |
|---|---|
| Target Compound Data | No DNA alkylation expected (C11=O trione, no electrophilic imine/carbinolamine centre) |
| Comparator Or Baseline | PBD-5,11-diones (e.g., DC-81, anthramycin): covalent guanine-N2 adduct formation confirmed by DNA footprinting, thermal denaturation, and NMR [3] |
| Quantified Difference | Qualitative (active vs. inactive); for the tomaymycin/oxotomaymycin pair, tomaymycin IC₅₀ values of 0.1–1 nM in cytotoxicity assays, oxotomaymycin inactive [1] |
| Conditions | Class-level SAR derived from natural PBD antibiotics; target compound data inferred from structural analogy |
Why This Matters
For researchers developing DNA-targeted PBD conjugates or ADCs, selecting the trione form would yield a compound incapable of the intended covalent DNA interaction, making it suitable only as a negative control or analytical reference standard.
- [1] Hurley LH, Gairola C, Das NV. Pyrrolo[1,4]benzodiazepine antibiotics. Biosynthesis of the antitumor antibiotic 11-demethyltomaymycin and its biologically inactive metabolite oxotomaymycin by Streptomyces achromogenes. Biochemistry. 1976;15(17):3760–3769. View Source
- [2] MeSH Supplementary Concept Data: oxotomaymycin. National Library of Medicine. Note: biologically inactive metabolite of demethyltomaymycin. Date introduced: 1976/01/01. View Source
- [3] Thurston DE, Bose DS. Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines. Chemical Reviews. 1994;94(2):433–465. doi:10.1021/cr00026a005. View Source
